![molecular formula C4H6O4S B1194794 (R)-thiomalic acid CAS No. 20182-99-4](/img/structure/B1194794.png)
(R)-thiomalic acid
Overview
Description
(R)-thiomalic acid is a thiomalic acid. It is an enantiomer of a (S)-thiomalic acid.
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredients
(R)-thiomalic acid serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, sodium aurothiomalate, a salt of thiomalic acid, is utilized in treating rheumatoid arthritis. This compound exhibits anti-inflammatory properties through its ability to modulate immune responses and reduce joint inflammation .
Antioxidant and Antimicrobial Properties
Research indicates that thiomalic acid derivatives possess antioxidant properties and can inhibit various microbial strains. For example, studies on thiourea derivatives have shown that they exhibit significant antibacterial activities against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in drug development .
Material Science Applications
Nanoparticle Stabilization
this compound is employed as a stabilizing agent for gold nanoparticles (AuNPs) due to its strong Au-S bond formation. The self-assembly of thiomalic acid on gold surfaces enhances the stability and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery systems . The hydrophilic nature of thiomalic acid facilitates the adhesion of biomolecules to metal surfaces, which is crucial for biosensor development .
Polymeric Materials
Crosslinked polyesters derived from this compound have been synthesized for biomedical applications. These materials can release nitric oxide (NO), which has therapeutic effects such as vasodilation and antibacterial activity. The incorporation of thiomalic acid into polymer matrices allows for controlled NO release at physiological conditions, enhancing their utility in drug delivery systems .
Environmental Applications
Corrosion Inhibitors
Thiomalic acid is recognized for its role in the formulation of corrosion inhibitors. Its ability to form protective films on metal surfaces helps mitigate corrosion processes in various industrial applications . This property is particularly valuable in environments where metal degradation poses significant economic challenges.
Soil Fumigants
The compound is also utilized in agricultural practices as a soil fumigant. Its effectiveness in controlling soil-borne pathogens contributes to improved crop yields and healthier agricultural practices .
Case Studies
Properties
CAS No. |
20182-99-4 |
---|---|
Molecular Formula |
C4H6O4S |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
(2R)-2-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
InChI Key |
NJRXVEJTAYWCQJ-UWTATZPHSA-N |
SMILES |
C(C(C(=O)O)S)C(=O)O |
Isomeric SMILES |
C([C@H](C(=O)O)S)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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